Simvastatin

Description

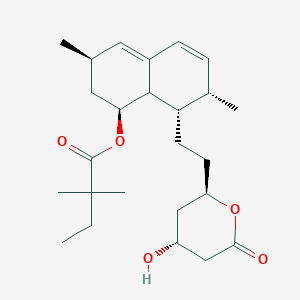

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023581 | |

| Record name | Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Simvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, In water, 3.0X10-2 mg/L, temp not specified, Solubility (mg/mL): chloroform 610; DMSO 540; methanol 200; ethanol 160; n-hexane 0.15; 0.1 M HCl 0.06; polyethylene glycol-400 70; propylene glycol 30; 0.1 M NaOH 70, 1.22e-02 g/L | |

| Record name | Simvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Simvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder from n-butyl chloride + hexane | |

CAS No. |

79902-63-9 | |

| Record name | Simvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79902-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simvastatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079902639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | simvastatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2,2-dimethyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3R,7S,8S,8aS)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-{2-[(4R,6R)-tetrahydro-4-hydroxy-2-oxo-2H-pyran-6-yl]ethyl}-1-naphthyl-2,2-dimethylbutyrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGG2FN16EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Simvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Simvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135-138 °C, 135 - 138 °C | |

| Record name | Simvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Simvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Simvastatin's Mechanism of Action in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of simvastatin in the biosynthesis of cholesterol. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Competitive Inhibition of HMG-CoA Reductase

This compound is a powerful lipid-lowering agent that functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Administered as an inactive prodrug, this compound is hydrolyzed in the body to its active β-hydroxy acid form, which structurally mimics the endogenous substrate, HMG-CoA.[3] This structural similarity allows the active form of this compound to bind to the active site of HMG-CoA reductase, effectively blocking the conversion of HMG-CoA to mevalonate (B85504), a critical precursor in the synthesis of cholesterol and other isoprenoids.[4][5] The binding of statins to HMG-CoA reductase is reversible and occurs with high affinity, typically in the nanomolar range, which is significantly stronger than the micromolar affinity of the natural substrate, HMG-CoA.[6]

Quantitative Inhibition Data

The inhibitory potency of this compound on HMG-CoA reductase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe its efficacy.

| Parameter | Value | Reference |

| IC50 | 11.2 nM | [2] |

| Ki | ~0.1 nM | [2] |

Downstream Effects on Lipid Metabolism

The inhibition of HMG-CoA reductase by this compound initiates a cascade of events that ultimately leads to a significant reduction in circulating low-density lipoprotein (LDL) cholesterol levels.

Upregulation of LDL Receptors

The primary consequence of reduced intracellular cholesterol synthesis is the activation of a cellular feedback mechanism designed to restore cholesterol homeostasis. This response is mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which are transcription factors that regulate the expression of genes involved in cholesterol metabolism.[7][8]

When intracellular cholesterol levels are low, SREBP-2 is cleaved and activated, translocating to the nucleus where it upregulates the transcription of the gene encoding the LDL receptor.[1] The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, which is the principal mechanism by which this compound and other statins lower plasma LDL levels.[1]

Impact on Lipid Profiles: Clinical Data

The clinical efficacy of this compound in modulating lipid profiles is well-documented. The following tables summarize the dose-dependent effects of this compound on various lipid parameters from clinical trials.

Table 1: Percentage Change in Lipid Levels with this compound Treatment

| Dosage | LDL Cholesterol Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL Cholesterol Change (%) |

| 20 mg/day | 31 - 43.4 | 25 | 16 | No significant change |

| 40 mg/day | 32 - 46 | 37 - 38 | 25 | No significant change |

Data compiled from multiple clinical studies.[9][10][11]

Table 2: Absolute Change in LDL Cholesterol with this compound Treatment

| Study | Dosage | Baseline LDL Cholesterol (mmol/L) | Absolute LDL Cholesterol Reduction (mmol/L) |

| Scandinavian this compound Survival Study (4S) | 20-40 mg/day | 4.39 - 5.35+ | Not specified, but relative risk reduction was consistent across quartiles |

| SHARP Trial | 20 mg/day (with ezetimibe) | ~2.7 | 0.85 (in combination with ezetimibe) |

| Gepner et al. (2016) | Not specified | ~3.1 | ~1.34 |

This table presents data from various clinical trials to illustrate the absolute reduction in LDL cholesterol.[9][10][11]

Signaling Pathways and Regulatory Mechanisms

The action of this compound is intricately linked to the cellular machinery that governs cholesterol homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Cholesterol Biosynthesis Pathway and this compound Inhibition

SREBP-2 Regulatory Feedback Loop

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

HMG-CoA Reductase Activity Assay using LC-MS/MS

This protocol describes a highly sensitive and specific method for measuring HMG-CoA reductase activity by quantifying the product, mevalonic acid (as mevalonolactone), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

Methodology:

-

Enzyme Preparation: Isolate microsomal fractions from cultured cells (e.g., HepG2) or animal liver tissue, which are rich in HMG-CoA reductase.

-

Reaction Mixture: Prepare a reaction buffer containing a known concentration of the microsomal protein, the substrate HMG-CoA, and the cofactor NADPH.

-

Inhibition Assay: Add varying concentrations of this compound (active form) or a vehicle control to the reaction mixtures and incubate at 37°C.

-

Reaction Termination and Product Conversion: Stop the reaction by adding an acid, which also facilitates the conversion of the product, mevalonic acid, to its more stable lactone form, mevalonolactone.

-

Sample Extraction: Extract mevalonolactone from the reaction mixture using a suitable organic solvent.

-

LC-MS/MS Analysis:

-

Chromatography: Separate mevalonolactone from other components using a reverse-phase HPLC column.

-

Mass Spectrometry: Quantify mevalonolactone using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis: Determine the rate of mevalonolactone formation in the presence and absence of this compound to calculate the enzyme activity and the IC50 value.

Analysis of SREBP-2 Activation by Quantitative RT-PCR

This protocol outlines the steps to measure the activation of the SREBP-2 pathway by quantifying the mRNA expression levels of SREBP-2 and its target genes, such as the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR), in response to this compound treatment.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., human hepatoma HepG2 cells) and treat with various concentrations of this compound or a vehicle control for a specified period.

-

RNA Isolation: Extract total RNA from the cells using a commercial RNA isolation kit.

-

RNA Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using the synthesized cDNA, specific primers for SREBP-2, LDLR, HMGCR, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

-

-

Data Analysis: Analyze the amplification data to determine the relative fold change in the mRNA expression of the target genes in this compound-treated cells compared to the control, using a method such as the comparative Ct (ΔΔCt) method.[7][12]

Conclusion

This compound's primary mechanism of action is the potent and competitive inhibition of HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis. This targeted inhibition leads to a reduction in intracellular cholesterol levels, which in turn activates the SREBP-2 signaling pathway. The subsequent upregulation of LDL receptors on hepatocytes enhances the clearance of LDL cholesterol from the circulation, resulting in a significant improvement in the lipid profile. The experimental protocols detailed herein provide a framework for the continued investigation of statin pharmacology and the broader field of lipid metabolism. This comprehensive understanding is crucial for the development of next-generation therapies for dyslipidemia and cardiovascular disease.

References

- 1. Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [helda.helsinki.fi]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Oxysterols synergize with statins by inhibiting SREBP-2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinician.nejm.org [clinician.nejm.org]

- 10. The effects of lowering LDL cholesterol with this compound plus ezetimibe in patients with chronic kidney disease (Study of Heart and Renal Protection): a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation | Life Science Alliance [life-science-alliance.org]

Simvastatin: A Technical Guide to Chemical Structure and Lipophilicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of simvastatin, with a specific focus on its lipophilicity. This compound is a highly effective lipid-lowering agent used in the treatment of hypercholesterolemia and the prevention of cardiovascular events.[1][2] Understanding its structural characteristics and lipophilic nature is crucial for comprehending its pharmacokinetics, pharmacodynamics, tissue distribution, and pleiotropic effects.

Chemical Structure of this compound

This compound (C₂₅H₃₈O₅) is a semi-synthetic derivative of lovastatin, which is produced by the fermentation of Aspergillus terreus.[2] Structurally, it is a member of the hexahydronaphthalene (B12109599) class of compounds.[3] It is administered as an inactive lactone prodrug.[4][5] In the body, the lactone ring undergoes hydrolysis to form the pharmacologically active β-hydroxy acid, this compound acid.[1] This open-ring form is a structural analog of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) and acts as a competitive inhibitor of HMG-CoA reductase.[3][5]

The key structural components of this compound include:

-

A hexahydronaphthalene ring system which forms the core hydrophobic structure.

-

A lactone ring that is hydrolyzed to the active hydroxy acid form.[6]

-

A 2,2-dimethylbutyrate ester side chain , which distinguishes it from its parent compound, lovastatin.[3]

The logical arrangement of these principal moieties contributes to the molecule's overall function and properties.

Caption: Logical relationship of this compound's core structural components.

Physicochemical Properties and Lipophilicity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly quantified by the partition coefficient (LogP). This compound is classified as a lipophilic statin, which allows it to readily cross cell membranes via passive diffusion.[7] This contrasts with hydrophilic statins, such as pravastatin, which require active transport mechanisms to enter cells.[7]

The high lipophilicity of this compound contributes to its high hepatic extraction and efficacy in controlling cholesterol synthesis.[2] However, it also leads to wider distribution in non-hepatic tissues compared to hydrophilic statins.[8]

Table 1: Physicochemical and Lipophilicity Data for this compound

| Property | Value | Citation(s) |

| Identifier | ||

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | [3] |

| CAS Number | 79902-63-9 | [9] |

| Structural Data | ||

| Molecular Formula | C₂₅H₃₈O₅ | [3][9] |

| Molecular Weight | 418.57 g/mol | [9] |

| Topological Polar Surface Area | 72.8 Ų | [10] |

| Lipophilicity | ||

| XLogP3 (Lactone Form) | 4.7 | [3][10] |

| LogP (Lactone Form) | 4.39 | [2] |

| CLogP (Lactone Form) | ~4.68 | [11] |

| LogP (Active Acid Form) | 3.79 | [7] |

Mechanism of Action: Inhibition of the HMG-CoA Reductase Pathway

The primary pharmacological effect of this compound is the reduction of cholesterol levels. It achieves this by targeting the rate-limiting enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase.[5][12]

The active acid form of this compound competitively inhibits this enzyme, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1][4] This reduction in hepatic cholesterol synthesis leads to a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[4][5]

Caption: this compound competitively inhibits the HMG-CoA reductase enzyme.

Experimental Protocols: Lipophilicity Determination by RP-HPLC

The lipophilicity (LogP) of a compound like this compound can be determined experimentally using various methods. One of the most common and reliable techniques is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[13] This method measures the retention time of a substance on a nonpolar stationary phase, which correlates well with its octanol-water partition coefficient.

Principle: The method is based on the linear relationship between the logarithm of the retention factor (log k) of a solute and the concentration of the organic modifier in the mobile phase. By extrapolating this relationship to a 0% organic modifier concentration (100% aqueous), a value known as log k_w_ is obtained. The log k_w_ values of a series of reference compounds with known LogP values are used to create a calibration curve, from which the LogP of the test compound (this compound) can be interpolated.

Detailed Methodology:

-

Materials and Reagents:

-

This compound reference standard.

-

A series of standard compounds with known LogP values (e.g., benzene, toluene, ethylbenzene).

-

HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol).[14]

-

HPLC-grade water and buffer salts (e.g., phosphate (B84403) buffer) to control pH.[15]

-

0.2 µm or 0.45 µm syringe filters.

-

-

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

A reversed-phase column, typically a C18 (octadecylsilyl) column.[14]

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Mobile Phase: A series of isocratic mixtures of the organic modifier and aqueous buffer, typically ranging from 50% to 80% organic modifier. For this compound, a common mobile phase is acetonitrile:water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid.[14]

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection Wavelength: 238 nm for this compound.[16]

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound and each reference standard in the organic modifier. Prepare working solutions by diluting the stock solutions with the mobile phase.

-

System Equilibration: Equilibrate the column with each mobile phase composition until a stable baseline is achieved.

-

Analysis: Inject each standard and the this compound solution for each mobile phase composition and record the retention times (t_R_). Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Data Analysis:

-

Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R_ - t₀) / t₀.

-

For each compound, plot log k versus the percentage of the organic modifier.

-

Perform a linear regression for each plot and extrapolate to 0% organic modifier to determine the y-intercept, which is log k_w_.

-

Plot the log k_w_ values of the reference standards against their known LogP values to generate a calibration curve.

-

Using the log k_w_ value of this compound, determine its LogP from the calibration curve.

-

-

Caption: A typical workflow for determining LogP using RP-HPLC.

References

- 1. ClinPGx [clinpgx.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Statin Lipophilicity on the Proliferation of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipophilicity estimation of statins as a decisive physicochemical parameter for their hepato-selectivity using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Quantification of this compound Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencerepository.org [sciencerepository.org]

- 16. wjbphs.com [wjbphs.com]

The Statin Revolution: A Technical Guide to Discovery and Synthesis

Introduction: The discovery of statins represents a landmark achievement in modern medicine, fundamentally transforming the management of hypercholesterolemia and the prevention of cardiovascular disease. These potent inhibitors of cholesterol biosynthesis have become one of the most widely prescribed classes of drugs globally. This guide provides an in-depth technical overview of the journey from their initial discovery in fungi to the development of highly efficacious synthetic derivatives. It details the underlying mechanism of action, key synthetic methodologies, and comparative pharmacology for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of HMG-CoA Reductase

Statins exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[3][4][5] By blocking this crucial step, statins decrease endogenous cholesterol production, particularly in the liver.[2] This intracellular cholesterol depletion upregulates the expression of LDL receptors on hepatocyte surfaces, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[2]

References

The In Vivo Activation of Simvastatin: A Technical Guide to Metabolic Transformation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely prescribed lipid-lowering agent, is administered as an inactive lactone pro-drug. Its therapeutic efficacy is entirely dependent on its in vivo hydrolysis to the active β-hydroxy acid form, this compound acid. This conversion is a critical first step in a complex metabolic cascade that dictates the drug's pharmacokinetics and pharmacodynamics. This technical guide provides a detailed examination of the enzymatic pathways responsible for this compound's activation, presents quantitative data on the kinetics of these transformations, outlines key experimental protocols for studying this process, and visually represents the core metabolic and experimental workflows through detailed diagrams.

The Metabolic Activation Pathway: From Inactive Lactone to Active Acid

This compound (SV) is a lipophilic pro-drug that is readily absorbed after oral administration.[1] The primary activation step is the hydrolysis of its closed lactone ring to form the pharmacologically active open-ring β-hydroxy acid, this compound acid (SVA).[2][3] SVA is the potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] This hydrolysis is not spontaneous under physiological conditions but is primarily mediated by a specific set of enzymes.

The primary enzymes responsible for this bioactivation are carboxylesterases (CES) and paraoxonases (PON).[1][5][6]

-

In Humans: Both carboxylesterases and paraoxonases, found in the liver, plasma, and small intestine, contribute to the hydrolysis of this compound.[1][6][7] Studies with human recombinant enzymes have identified PON1, CES1b, PON3, and CES1c as capable of hydrolyzing this compound.[6][7]

-

In Rats: Carboxylesterase is the major esterase responsible for activating this compound, with paraoxonase playing a minimal role.[1][6]

This enzymatic conversion is a crucial determinant of the bioavailability of the active drug. The interconversion is reversible, with SVA capable of being converted back to the inactive lactone form, a process that can be mediated by UGT enzymes through an acyl glucuronide intermediate.[5][8]

Visualization of this compound Activation

The following diagram illustrates the core enzymatic hydrolysis of the this compound pro-drug into its active form.

Caption: Enzymatic hydrolysis of this compound lactone to this compound acid.

Subsequent Metabolism and Elimination

Once formed, both the active SVA and any remaining inactive SV are subject to extensive Phase I metabolism, primarily mediated by the cytochrome P450 system.

-

Primary Metabolizing Enzyme: CYP3A4 is the major enzyme responsible for the oxidative metabolism of both this compound and this compound acid.[4][9][10][11] CYP3A5 also contributes to this process.[5][9] This extensive metabolism, occurring in the intestine and liver, contributes to this compound's low systemic bioavailability (<5%).[2][11]

-

Major Metabolites: The main oxidative metabolites include 3'-hydroxy, 6'-exomethylene, and 3',5'-dihydrodiol forms of both SV and SVA.[4][9]

-

Other Pathways: In rodents, β-oxidation of the heptanoic acid side chain has been observed as a species-specific metabolic pathway.[12][13]

The susceptibility of this compound to CYP3A4 metabolism is the basis for numerous clinically significant drug-drug interactions.[14]

Visualization of the Complete Metabolic Pathway

This diagram provides a comprehensive overview of this compound's metabolic fate, from activation to subsequent oxidative metabolism.

Caption: this compound activation and subsequent CYP3A4/5 metabolism.

Quantitative Data on this compound Metabolism

The kinetics of this compound activation and metabolism have been characterized in various in vitro systems. The following tables summarize key quantitative parameters.

Table 1: Intrinsic Clearance (Clint) for this compound Hydrolysis by Human Recombinant Esterases

Data sourced from studies using human recombinant enzymes to measure the rate of this compound conversion.

| Enzyme | Intrinsic Clearance (Clint) (μL/min/mg protein) | Reference |

| PON1 | 8.75 | [6][7] |

| CES1b | 5.77 | [6][7] |

| PON3 | 3.93 | [6][7] |

| CES1c | 2.45 | [6][7] |

Table 2: Michaelis-Menten Kinetic Parameters for this compound Acid (SVA) Metabolism

Data from in vitro studies using human liver microsomes and recombinant CYP enzymes.

| System / Enzyme | Metabolite Formed | K_m (μM) | V_max (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Major Oxidative Products | 50 - 80 | 0.6 - 1.9 | [4] |

| Recombinant CYP3A4 | SVA Metabolites | ~50 - 80 | - | [4] |

| Recombinant CYP2C8 | SVA Metabolites | ~50 - 80 | - | [4] |

Key Experimental Protocols

Investigating the bioactivation of this compound requires precise in vitro and in vivo methodologies. The following sections detail standardized protocols.

Protocol: In Vitro Hydrolysis of this compound in Human Liver S9 Fractions

This assay quantifies the enzymatic conversion of this compound to this compound acid and identifies the contributing esterase families using specific inhibitors.

1. Reagents and Materials:

-

This compound (SV) and this compound Acid (SVA) analytical standards

-

Human Liver S9 fraction

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Esterase Inhibitors:

-

Bis(4-nitrophenyl) phosphate (BNPP) - Carboxylesterase (CES) inhibitor

-

Potassium fluoride (B91410) (KF) - General esterase inhibitor

-

Ethylenediaminetetraacetic acid (EDTA) - Paraoxonase (PON) inhibitor (requires Ca2+)

-

-

Acetonitrile (B52724) (ACN) for reaction termination

-

LC-MS/MS system for analysis

2. Procedure:

-

Preparation: Prepare stock solutions of SV, SVA, and inhibitors in a suitable solvent (e.g., DMSO or ACN).

-

Incubation Mixture: In microcentrifuge tubes, pre-warm a mixture of human liver S9 fraction (e.g., 1 mg/mL final concentration) and phosphate buffer at 37°C.

-

Inhibitor Pre-incubation: For inhibitor conditions, add BNPP, KF, or EDTA to the S9 mixture and pre-incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding SV to a final concentration of ~1-5 µM.

-

Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to HPLC vials and analyze for SV and SVA concentrations using a validated LC-MS/MS method.

3. Data Analysis:

-

Calculate the rate of SVA formation in the absence and presence of each inhibitor.

-

Determine the relative contribution of CES and PON to SV hydrolysis by comparing the inhibited versus uninhibited reaction rates.

Caption: Experimental workflow for in vitro this compound hydrolysis assay.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes an animal study to assess the plasma concentrations of this compound and this compound acid following oral administration, emphasizing the critical need for stabilizing blood samples.

1. Animals and Dosing:

-

Male Sprague-Dawley rats (250-300g).

-

Acclimatize animals for at least one week.

-

Fast animals overnight before dosing.

-

Administer this compound via oral gavage at a specified dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

2. Blood Sampling and Processing:

-

Critical Step: Prepare blood collection tubes (e.g., K2-EDTA tubes) containing a cocktail of esterase inhibitors to prevent ex vivo hydrolysis of this compound. A recommended cocktail is 20 mM BNPP and 50 mM KF.[6]

-

Collect blood samples (~200 µL) via tail vein or cannulation at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

-

Immediately after collection, gently mix the blood with the inhibitors.

-

Keep samples on ice.

-

Process blood to plasma by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) within 30 minutes of collection.

-

Harvest the plasma supernatant and store at -80°C until analysis.

3. Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of this compound and this compound acid in rat plasma.

-

Use a protein precipitation or liquid-liquid extraction method to prepare plasma samples for analysis.

4. Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both SV and SVA, including:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the concentration-time curve)

-

t1/2 (Elimination half-life)

-

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Conclusion

The activation of the pro-drug this compound to this compound acid is a pivotal event governed by specific esterases, primarily CES1 and PON1 in humans. This hydrolytic conversion, occurring pre-systemically and systemically, initiates the drug's therapeutic action. Both the parent lactone and the active acid are then extensively metabolized by CYP3A4, a characteristic that makes this compound highly susceptible to drug-drug interactions and contributes to its variable pharmacokinetic profile. A thorough understanding of these activation and metabolic pathways, supported by robust in vitro and in vivo experimental models, is essential for drug development professionals to predict drug efficacy, anticipate potential interactions, and ensure patient safety. The methodologies and data presented in this guide serve as a foundational resource for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical pharmacokinetics and practical applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20050192340A1 - this compound formulations and methods of making same - Google Patents [patents.google.com]

- 4. The human hepatic metabolism of this compound hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of esterase mediated hydrolysis of this compound in human and rat blood and its impact on pharmacokinetic profiles of this compound and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism of this compound in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma this compound concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro and in vivo biotransformation of this compound, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beta-Oxidation of this compound in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Statins and CYP Interactions [medsafe.govt.nz]

Simvastatin's Impact on Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. Beyond its lipid-lowering effects, a growing body of evidence illuminates its profound influence on a multitude of cellular signaling pathways. These pleiotropic effects underscore this compound's potential in therapeutic areas beyond cardiovascular disease, particularly in oncology. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and further research in this field.

Core Mechanism of Action: The Mevalonate (B85504) Pathway

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids. The depletion of these downstream products, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is central to this compound's influence on cellular signaling.[1][2] FPP and GGPP are essential lipid attachments for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for their membrane localization and function.[1][2]

This compound's Influence on Key Signaling Cascades

The inhibition of protein prenylation by this compound has far-reaching consequences, impacting several critical signaling pathways that regulate cell proliferation, survival, apoptosis, and migration.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Constitutive activation of this pathway is a hallmark of many cancers.[3] this compound has been shown to suppress the PI3K/Akt/mTOR pathway in various cancer cells, including breast cancer.[1][3] This suppression is often achieved by increasing the expression of the tumor suppressor PTEN, which in turn leads to the dephosphorylation and inactivation of Akt.[1][3] The downstream effects include the dephosphorylation of mTOR and its substrates, such as S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4E-BP1).[4]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival.[5] this compound has been demonstrated to deactivate the MAPK/ERK pathway by dephosphorylating key components such as c-Raf, MEK1/2, and ERK1/2.[1][5] This inhibitory effect is also linked to the depletion of isoprenoids, which are necessary for the function of Ras, a key upstream activator of the MAPK/ERK pathway.[5]

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[6] Their activity is dependent on geranylgeranylation for membrane localization.[2] this compound, by inhibiting GGPP synthesis, prevents Rho prenylation, leading to its inactivation and translocation from the membrane to the cytosol.[6][7] This disruption of Rho signaling contributes to this compound's effects on cell morphology, adhesion, and motility. Interestingly, some studies have reported that this compound can also increase the amount of GTP-bound (active) RhoA in the cytosol, suggesting a complex regulatory mechanism.[8]

Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines.[9] This pro-apoptotic effect is mediated through multiple mechanisms, including the activation of the intrinsic mitochondrial pathway.[9] this compound can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9] This shift promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9, ultimately leading to programmed cell death.[4][9]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key signaling proteins and cellular processes as reported in the literature.

Table 1: Effect of this compound on PI3K/Akt and MAPK/ERK Pathway Protein Phosphorylation in Breast Cancer Clinical Samples [1][10]

| Protein | Change with this compound | p-value |

| p-Akt (Ser473) | ↓ | 0.002 |

| p-S6RP (Ser235/236) | ↓ | 0.033 |

| PTEN | ↑ | 0.005 |

| p-c-Raf (Tyr340/341) | ↓ | 0.018 |

| p-ERK1/2 (Thr202/Thy204) | ↓ | 0.002 |

Table 2: Effect of this compound on Apoptosis and Proliferation Markers in Breast Cancer Clinical Samples [1][10]

| Marker | Change with this compound | p-value |

| Cleaved Caspase-3 | ↑ | 0.002 |

| Ki67 | ↓ (trend) | 0.245 |

Table 3: IC50 Values of this compound in Breast Cancer Cell Lines (48h treatment) [11]

| Cell Line | IC50 (µM) |

| MCF-7 | 8.9 |

| MDA-MB-231 | 4.5 |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are commonly used.[11]

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.[11]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treatment.[12] A vehicle control (DMSO alone) should be included in all experiments.

Western Blot Analysis

This protocol is a general guideline for assessing the phosphorylation status and total protein levels of signaling pathway components.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[7]

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer (typically 1:1000) overnight at 4°C.[6][13]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

-

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[14]

-

Treat cells with various concentrations of this compound for 24, 48, or 72 hours.[9]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.[8]

-

Staining Protocol:

-

Harvest cells (including floating cells in the medium) after treatment.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Gating Strategy:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

RhoA Activation Assay (Rhotekin-RBD Pulldown)

-

Principle: This assay uses the Rho-binding domain (RBD) of the Rhotekin protein, which specifically binds to the active, GTP-bound form of RhoA. The active RhoA is then detected by Western blot.[4]

-

Procedure:

-

Lyse cells in Mg2+ Lysis/Wash Buffer (MLB) containing protease inhibitors.

-

Incubate cell lysates with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle agitation to pull down active RhoA.

-

Wash the beads several times with MLB to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluate by Western blot using an anti-RhoA antibody.

-

Conclusion and Future Directions

This compound's impact extends far beyond cholesterol metabolism, with profound effects on fundamental cellular signaling pathways that control cell fate. Its ability to inhibit the PI3K/Akt and MAPK/ERK pathways, modulate Rho GTPase activity, and induce apoptosis provides a strong rationale for its investigation as a potential anti-cancer agent. The quantitative data and detailed protocols presented in this guide offer a foundation for researchers to further explore the molecular mechanisms of this compound and to evaluate its therapeutic potential in various disease contexts. Future research should focus on elucidating the precise molecular targets of this compound's pleiotropic effects, investigating its efficacy in combination with other therapeutic agents, and conducting well-designed clinical trials to translate these preclinical findings into patient benefits.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. bosterbio.com [bosterbio.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. benchchem.com [benchchem.com]

- 6. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 7. scispace.com [scispace.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.waocp.org [journal.waocp.org]

- 11. This compound treatment varies the radiation response of human breast cells in 2D or 3D culture - ProQuest [proquest.com]

- 12. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]

- 13. This compound potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Long-Term Effects of Simvastatin on Muscle Cell Physiology In Vitro: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Simvastatin, a widely prescribed cholesterol-lowering medication, has been associated with myopathy as a significant side effect. Understanding the long-term molecular and cellular effects of this compound on muscle tissue is crucial for developing strategies to mitigate these adverse effects. This technical guide provides an in-depth overview of the long-term effects of this compound on muscle cell physiology observed in in vitro studies. We summarize key quantitative data, provide detailed experimental protocols for assessing statin-induced myotoxicity, and visualize the affected signaling pathways. This document is intended to serve as a comprehensive resource for researchers in muscle biology and drug development.

Introduction

Statins, inhibitors of HMG-CoA reductase, are highly effective in reducing low-density lipoprotein (LDL) cholesterol and preventing cardiovascular events. However, their use can be limited by statin-associated muscle symptoms (SAMS), which range from myalgia to rhabdomyolysis. In vitro studies using cultured muscle cells, such as the C2C12 murine myoblast cell line, have been instrumental in elucidating the cellular mechanisms underlying this compound-induced myopathy. This guide focuses on the long-term effects of this compound exposure on muscle cell viability, differentiation, metabolism, and survival.

Quantitative Effects of this compound on Muscle Cells In Vitro

Long-term exposure of muscle cells to this compound in vitro leads to a range of dose- and time-dependent effects. The following tables summarize the quantitative data from various studies.

Table 1: Effects of this compound on Muscle Cell Viability and Metabolism

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Cell Viability (MTT Assay) | C2C12 Myoblasts | 30 µM | 24 hours | ~50% reduction (EC50) | [1] |

| Primary Human Skeletal Muscle Cells (proliferating) | 5 µM | 48 hours | Significant decrease, preventable by mevalonate | [2] | |

| ATP Content | C2C12 Myoblasts and Myotubes | 10 µM | 24 hours | Significant decrease, with a stronger effect in myoblasts | [3][4] |

| Mitochondrial Respiration (Oxygen Consumption Rate) | Primary Human Myotubes | 5 µM | 48 hours | Impaired maximal ADP-stimulated mitochondrial respiration | [2] |

| C2C12 Myoblasts and Myotubes | Not specified | Not specified | Impaired oxygen consumption | [4][5] | |

| Superoxide (B77818) Production | C2C12 Myoblasts and Myotubes | Not specified | Not specified | Increased superoxide production | [4][5] |

| Protein Synthesis | C2C12 Myoblasts and Myotubes | 10 µM | 24 hours | Myoblasts: -26.43 ± 5.33% vs. control; Myotubes: -22.40 ± 4.91% vs. control | [6] |

Table 2: Effects of this compound on Muscle Cell Differentiation and Apoptosis

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| MyoD Expression | C2C12 Myoblasts | Not specified | Not specified | Inhibited expression | [4][5] |

| Creatine Kinase (CK) Activity | C2C12 Myotubes | 0.1 - 1 µM | 48 hours | Dose-dependent decrease | [7] |

| Apoptosis Rate | Rat Vascular Smooth Muscle Cells | 30 µM | Not specified | Apoptosis rate of 24.2 ± 1.7% | [8] |

| Atherosclerotic Model (in vivo) | Not specified | Not specified | This compound group showed a significantly lower apoptosis rate (19.67% ± 3.20%) compared to the model group (30.83% ± 4.02%) | [9] | |

| Cytochrome c Release | C2C12 Myoblasts and Myotubes | Not specified | Not specified | Induced apoptosis via cytochrome c release | [3][4][5] |

| Caspase-3 Activation | Rat Vascular Smooth Muscle Cells | 30 µM | After 12 hours | Activation of caspase-3 | [8] |

| Birc4 (anti-apoptosis gene) Expression | C2C12 Myotubes | 15 µM | 6 hours | 27.8-fold decrease in mRNA levels | [10] |

| Cflar (pro-apoptosis gene) Expression | C2C12 Myotubes | 15 µM | 1 and 6 hours | Significant up-regulation | [10] |

Signaling Pathways Affected by this compound

This compound disrupts key signaling pathways involved in muscle cell growth, survival, and metabolism.

Insulin (B600854) and IGF-1 Signaling Pathway

This compound has been shown to impair the insulin and IGF-1 signaling pathways, which are crucial for muscle protein synthesis and glucose uptake. It inhibits the phosphorylation of the insulin receptor (IRβ) and downstream targets such as Akt and S6 ribosomal protein (S6rp). Conversely, it increases the phosphorylation of AMP-activated protein kinase (AMPK), a sensor of cellular energy status.[3][4][5]

Caption: this compound's impact on the insulin signaling pathway in muscle cells.

Apoptosis Pathway

Long-term this compound treatment can induce apoptosis in muscle cells. This is mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: this compound-induced apoptosis pathway in muscle cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the long-term effects of this compound on muscle cell physiology in vitro.

Cell Culture and this compound Treatment

A common model for these studies is the C2C12 mouse myoblast cell line.

-

Cell Culture:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

To induce differentiation into myotubes, grow myoblasts to ~80-90% confluency and then switch the growth medium to DMEM supplemented with 2% horse serum.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., in DMSO).

-

On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 µM to 30 µM).

-

Add the this compound-containing medium to the cells and incubate for the desired duration (e.g., 24, 48 hours or longer).

-

Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Caption: General experimental workflow for studying this compound effects.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Plate C2C12 cells in a 96-well plate and treat with this compound as described above.

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 15 minutes at room temperature on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.

-

Seed C2C12 cells in a Seahorse XF cell culture microplate and treat with this compound.

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the Seahorse XF sensor cartridge with modulators of mitochondrial respiration: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Calibrate the Seahorse XF Analyzer and then start the assay.

-

The instrument will measure baseline OCR and then sequentially inject the modulators to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins in signaling pathways.

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Treat cells with this compound as desired.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Conclusion

The in vitro studies summarized in this guide demonstrate that long-term exposure to this compound has significant detrimental effects on muscle cell physiology. These include reduced cell viability, impaired mitochondrial function, disruption of crucial signaling pathways, and induction of apoptosis. The provided experimental protocols offer a framework for researchers to investigate these effects further and to screen for potential therapeutic interventions to ameliorate statin-induced myopathy. A deeper understanding of these mechanisms at the cellular level is essential for the development of safer and more effective statin therapies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. color | Graphviz [graphviz.org]

Unveiling the Duality of Simvastatin: A Technical Deep Dive into the Biological Activities of its Lactone and Acid Forms

For Immediate Release

A comprehensive analysis for researchers, scientists, and drug development professionals.

Simvastatin, a widely prescribed lipid-lowering agent, exists in two principal forms: a therapeutically inactive lactone prodrug and its pharmacologically active β-hydroxy acid metabolite. While the conversion from the lactone to the acid form is essential for its cholesterol-lowering effects, emerging research indicates that both forms possess distinct and significant biological activities. This technical guide provides an in-depth comparison of this compound lactone and this compound acid, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to illuminate their differential roles in cellular processes.

Core Tenets: Prodrug Activation and Physicochemical Divergence

This compound is administered as an inactive lactone which, after oral ingestion, is hydrolyzed in the body to its active open-ring β-hydroxyacid form.[1][2][3][4] This conversion is a critical step for the drug's primary mechanism of action: the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][5]

The two forms exhibit significant differences in their physicochemical properties, which dictates their interaction with cellular environments. The lactone form is more lipophilic, allowing it to readily cross cell membranes via passive diffusion.[6][7] In contrast, the hydrophilic acid form has lower lipid solubility and primarily enters cells through active transport mechanisms.[6][7] This fundamental difference in cellular uptake is a key determinant of their distinct biological effects.

Physicochemical Properties of this compound Lactone and Acid Form

| Property | This compound Lactone | This compound Acid |

| Chemical Form | Closed-ring lactone | Open-ring β-hydroxy acid |

| Lipophilicity | High | Low |

| Cellular Uptake | Passive Diffusion | Active Transport |

| Primary Role | Prodrug | Active HMG-CoA Reductase Inhibitor |

The Primary Target: HMG-CoA Reductase Inhibition

Differential Cytotoxicity and Myotoxicity

A crucial area of research has been the differential cytotoxicity of the two this compound forms, particularly in the context of statin-induced myopathy. In vitro studies have consistently demonstrated that the lactone form is significantly more myotoxic than the acid form.

One study found that this compound lactone was approximately 37-fold more potent in inducing myotoxicity in primary human skeletal muscle cells compared to its corresponding acid form.[8] This heightened toxicity of the lactone is attributed to its greater lipophilicity, leading to higher intracellular concentrations in muscle cells.[3]

Further research in C2C12 myoblasts has provided quantitative data on the cytotoxic effects of both forms.

Comparative Cytotoxicity of this compound Lactone and Acid Form in C2C12 Myoblasts

| Compound | IC50 (µM) |

| This compound Lactone | 15.2 |

| This compound Acid | > 25 (minimal effect) |

Data sourced from a study on the effects of statin forms on CYP-mediated metabolism, where cytotoxicity was also assessed.[5]

Pleiotropic Effects: Beyond Cholesterol Lowering

Statins are known to exert a range of "pleiotropic" effects that are independent of their lipid-lowering activity. These effects, which include anti-inflammatory, anti-proliferative, and pro-apoptotic actions, are also differentially influenced by the lactone and acid forms.

The lactone form, due to its ability to easily penetrate cells, has been implicated in various cholesterol-independent cellular effects.[9] Some studies suggest that the lactone form can induce apoptosis in cancer cells to a greater extent than the acid form. For example, in studies with the structurally similar lovastatin, the lactone form was shown to be a more potent inducer of apoptosis in lung cancer cells than the acid form.

This compound (in its administered lactone form) has been shown to inhibit the growth of various cancer cell lines, with IC50 values varying depending on the cell type.

Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Hey | Ovarian Cancer | ~10 |

| SKOV3 | Ovarian Cancer | ~8 |

| ECC-1 | Endometrial Cancer | ~15 |

| Ishikawa | Endometrial Cancer | ~17 |

| MCF-7 | Breast Cancer | 8.9 |

| MDA-MB-231 | Breast Cancer | 4.5 |

Data compiled from multiple studies investigating the anti-cancer effects of this compound.[7][10][11]

Experimental Methodologies

HMG-CoA Reductase Inhibition Assay

A common method to determine the inhibitory activity of compounds against HMG-CoA reductase is a spectrophotometric assay.[4][5][12]

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate (B85504) by the reductase enzyme. The rate of NADPH consumption is proportional to the enzyme's activity.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., potassium phosphate (B84403) buffer), HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH cofactor. Test compounds (this compound lactone and acid) are dissolved in a suitable solvent (e.g., DMSO).

-